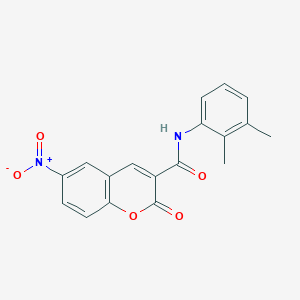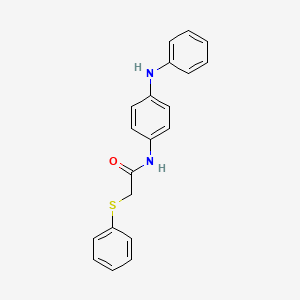
ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate is a chemical compound with the molecular formula C18H24N2O5. It is commonly known as 'Pipamperone' and belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications in various medical conditions. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate.
Mechanism of Action
The exact mechanism of action of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. It is also believed to have an affinity for adrenergic and muscarinic receptors.
Biochemical and Physiological Effects:
Ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate has been found to have various biochemical and physiological effects. It has been found to decrease dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and anxiolytic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects are well documented. Additionally, it has been found to have a favorable safety profile. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate. One potential direction is the development of new formulations with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various medical conditions. Finally, studies are needed to explore the potential use of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate in combination with other drugs for enhanced therapeutic efficacy.
Synthesis Methods
The synthesis of ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate can be achieved through a multistep process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base to form ethyl 4-(4-hydroxy-3-methoxybenzyl)-3-oxobutanoate. This intermediate compound is then reacted with piperazine in the presence of a reducing agent to form ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate. The final product is then purified through crystallization or chromatography.
Scientific Research Applications
Ethyl 4-(4-hydroxy-3-methoxybenzyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects. It has also been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Additionally, it has been found to have potential as an anti-inflammatory agent and has been studied for its use in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
ethyl 4-[(4-hydroxy-3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-21-15(19)17-8-6-16(7-9-17)11-12-4-5-13(18)14(10-12)20-2/h4-5,10,18H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDFFEWQHKWNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)




![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![2-[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B5822980.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)


![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)


